Cas no 32747-56-1 (But-2-ynylzinc bromide)

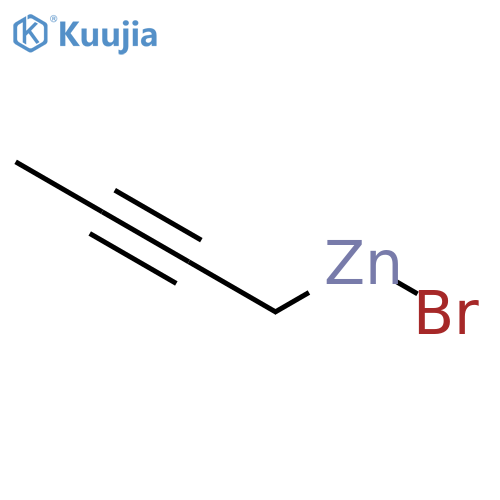

But-2-ynylzinc bromide structure

商品名:But-2-ynylzinc bromide

CAS番号:32747-56-1

MF:C4H5BrZn

メガワット:198.395497083664

MDL:MFCD22684830

CID:2947179

PubChem ID:12548489

But-2-ynylzinc bromide 化学的及び物理的性質

名前と識別子

-

- bromozinc(1+);but-2-yne

- But-2-ynylzinc bromide, 0.50 M in THF

- 32747-56-1

- MFCD22684830

- But-2-ynylzinc bromide

-

- MDL: MFCD22684830

- インチ: InChI=1S/C4H5.BrH.Zn/c1-3-4-2;;/h1H2,2H3;1H;/q-1;;+2/p-1

- InChIKey: SMUJULWYHMDXMK-UHFFFAOYSA-M

計算された属性

- せいみつぶんしりょう: 195.88660Da

- どういたいしつりょう: 195.88660Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 6

- 回転可能化学結合数: 0

- 複雑さ: 56.4

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 0Ų

But-2-ynylzinc bromide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB570677-100ml |

But-2-ynylzinc bromide, 0.50 M in THF; . |

32747-56-1 | 100ml |

€1808.60 | 2024-08-02 | ||

| abcr | AB570677-100 ml |

But-2-ynylzinc bromide, 0.50 M in THF; . |

32747-56-1 | 100 ml |

€1808.60 | 2024-04-17 | ||

| abcr | AB570677-50 ml |

But-2-ynylzinc bromide, 0.50 M in THF; . |

32747-56-1 | 50 ml |

€1155.00 | 2024-04-17 | ||

| abcr | AB570677-50ml |

But-2-ynylzinc bromide, 0.50 M in THF; . |

32747-56-1 | 50ml |

€1155.00 | 2024-08-02 |

But-2-ynylzinc bromide 関連文献

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

32747-56-1 (But-2-ynylzinc bromide) 関連製品

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:32747-56-1)

清らかである:99%/99%

はかる:50ml/100ml

価格 ($):684.0/1072.0